molecular formula C22H16Cl2N4O4S2 B2613451 2-(4-chlorophenoxy)-N-(4-{2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide CAS No. 476627-95-9

2-(4-chlorophenoxy)-N-(4-{2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide

Cat. No.: B2613451
CAS No.: 476627-95-9
M. Wt: 535.41
InChI Key: VVYDPYFEUKIYJW-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(4-{2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide is a complex organic compound that features a combination of chlorophenoxy and thiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(4-{2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide typically involves multiple steps:

    Etherification Reaction: The initial step involves the etherification of 4-chlorophenol with an appropriate halogenated precursor under basic conditions to form 4-chlorophenoxy derivatives.

    Acylation Reaction: The chlorophenoxy derivative undergoes acylation with acetic anhydride or acetyl chloride in the presence of a Lewis acid catalyst to form the intermediate acetamide.

    Thiazole Formation: The intermediate acetamide is then reacted with thioamide precursors under cyclization conditions to form the thiazole rings.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts to speed up reactions and improve selectivity.

    Reaction Conditions: Controlling temperature, pressure, and solvent choice to maximize product formation.

    Purification Techniques: Employing crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(4-{2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(4-{2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigated for its interactions with biological targets, such as enzymes and receptors.

    Materials Science: Explored for its potential use in the development of advanced materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)acetamide: A simpler analog with fewer functional groups.

    4-chloro-2-(4-chlorophenoxy)acetophenone: Another related compound with different functional groups.

Uniqueness

2-(4-chlorophenoxy)-N-(4-{2-[2-(4-chlorophenoxy)acetamido]-1,3-thiazol-4-yl}-1,3-thiazol-2-yl)acetamide is unique due to its combination of chlorophenoxy and thiazole groups, which confer distinct chemical and biological properties not found in simpler analogs.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[2-[[2-(4-chlorophenoxy)acetyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Cl2N4O4S2/c23-13-1-5-15(6-2-13)31-9-19(29)27-21-25-17(11-33-21)18-12-34-22(26-18)28-20(30)10-32-16-7-3-14(24)4-8-16/h1-8,11-12H,9-10H2,(H,25,27,29)(H,26,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVYDPYFEUKIYJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=NC(=CS2)C3=CSC(=N3)NC(=O)COC4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Cl2N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

535.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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